molecular formula C19H21N3OS B2393544 4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865544-62-3

4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2393544
CAS No.: 865544-62-3
M. Wt: 339.46
InChI Key: KNOKMMMIXXKYPT-FMQUCBEESA-N
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Description

4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research on benzothiazole derivatives, including studies by Hu et al. (2016), has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show high efficiency and stability, providing a potential application for 4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide in materials science, specifically in corrosion prevention and control strategies (Hu et al., 2016).

Anticancer Activity

Compounds structurally related to benzothiazole have been synthesized and tested for their cytotoxic activities against various cancer cell lines. Studies, such as the one conducted by Deady et al. (2003), have shown that certain benzothiazole carboxamide derivatives exhibit potent cytotoxicity, suggesting that 4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide could be explored for its potential anticancer properties (Deady et al., 2003).

CNS Agents

The exploration of benzothiazole derivatives as central nervous system (CNS) agents by Martin et al. (1981) highlights the potential of these compounds in developing treatments for CNS disorders. The derivatives exhibited significant activity against tetrabenazine-induced ptosis, indicating their potential utility as antidepressants or in managing other CNS conditions (Martin et al., 1981).

Microwave-Assisted Synthesis

Darweesh et al. (2016) have utilized benzothiazole-based compounds as building blocks for synthesizing a variety of heterocyclic compounds. This research underlines the chemical versatility and reactivity of benzothiazole derivatives, offering a pathway for the synthesis of novel compounds with potential pharmaceutical or material science applications (Darweesh et al., 2016).

Antimicrobial and Antitumor Evaluation

Research by Deep et al. (2016) on thiazolidinone derivatives, including those with benzothiazole groups, has shown promising antimicrobial and anticancer activities. Such studies suggest potential biomedical applications for 4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide, particularly in developing new antimicrobial agents and cancer therapeutics (Deep et al., 2016).

Properties

IUPAC Name

4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-5-22-16-11-6-13(2)12-17(16)24-19(22)20-18(23)14-7-9-15(10-8-14)21(3)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOKMMMIXXKYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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